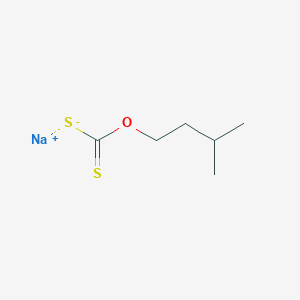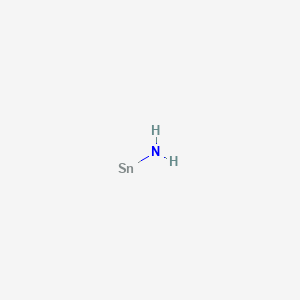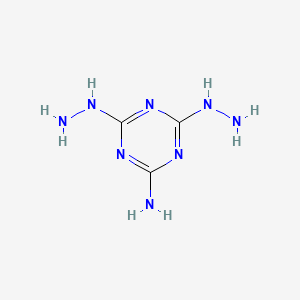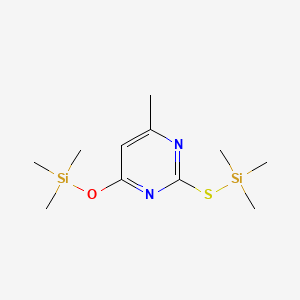
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt is a chemical compound with the molecular formula C_6H_11OS_2Na. It is commonly used in industrial applications, particularly in mining as a flotation agent. This compound is known for its ability to selectively separate valuable minerals from ores during the flotation process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt typically involves the reaction of carbon disulfide with an alcohol, followed by neutralization with sodium hydroxide. The general reaction can be represented as follows:
CS2+ROH+NaOH→ROCS2Na+H2O
In this reaction, carbon disulfide (CS_2) reacts with 3-methylbutanol (ROH) in the presence of sodium hydroxide (NaOH) to form the desired product, this compound (ROCS_2Na), along with water (H_2O).
Industrial Production Methods
Industrial production of this compound involves the continuous addition of carbon disulfide to a mixture of 3-methylbutanol and sodium hydroxide under controlled temperature and pressure conditions. The reaction is typically carried out in a reactor equipped with stirring and cooling systems to maintain the desired reaction temperature and prevent the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4)
Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)
Nucleophiles: Ammonia (NH_3), primary and secondary amines
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, sulfides
Substitution: Various substituted esters and amides
Applications De Recherche Scientifique
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting sulfur metabolism.
Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores
Mécanisme D'action
The mechanism of action of Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt involves its interaction with metal ions and mineral surfaces. The compound forms complexes with metal ions, enhancing the hydrophobicity of the mineral surfaces and facilitating their separation from the aqueous phase during the flotation process. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-sulfur bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium ethyl xanthate
- Sodium isopropyl xanthate
- Sodium n-butyl xanthate
Uniqueness
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other xanthates. Its ability to selectively interact with certain metal ions makes it particularly valuable in specific industrial applications .
Propriétés
Numéro CAS |
34761-63-2 |
|---|---|
Formule moléculaire |
C6H11NaOS2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
sodium;3-methylbutoxymethanedithioate |
InChI |
InChI=1S/C6H12OS2.Na/c1-5(2)3-4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
VLOVRZZIJXGVFV-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCOC(=S)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)











